molecular formula C24H20N6O2 B2821642 (E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 587011-53-8

(E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2821642
CAS No.: 587011-53-8
M. Wt: 424.464
InChI Key: FRZWTRBYHLGKFM-LGJNPRDNSA-N
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Description

(E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[2,3-b]quinoxaline structure, which is then functionalized to introduce the amino, dimethylphenyl, and furan-2-ylmethylene groups. Common reagents used in these steps include various amines, aldehydes, and catalysts under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters would be essential to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the furan ring or the amino groups.

    Reduction: This can affect the imine bond formed by the furan-2-ylmethylene group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for therapeutic applications. Its ability to interact with biological targets suggests it might be useful in developing new treatments for various diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]quinoxaline derivatives, such as:

  • 2-amino-N-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Uniqueness

What sets (E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-N-(2,5-dimethylphenyl)-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O2/c1-14-9-10-15(2)19(12-14)29-24(31)20-21-23(28-18-8-4-3-7-17(18)27-21)30(22(20)25)26-13-16-6-5-11-32-16/h3-13H,25H2,1-2H3,(H,29,31)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZWTRBYHLGKFM-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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